molecular formula C23H19N3O3 B14961730 N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide

N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide

Cat. No.: B14961730
M. Wt: 385.4 g/mol
InChI Key: FERNMATZANVAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide is a quinazolin-4-one derivative characterized by a 4-methylphenyl substituent at position 2 of the quinazolinone core and a phenoxyacetamide group at position 2. This compound belongs to a class of molecules extensively studied for their biological activities, including anticancer, antimicrobial, and antitubercular properties . Its structural features, such as the electron-donating methyl group on the phenyl ring and the phenoxy moiety, influence its physicochemical and pharmacological behavior.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H19N3O3/c1-16-11-13-17(14-12-16)22-24-20-10-6-5-9-19(20)23(28)26(22)25-21(27)15-29-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,27)

InChI Key

FERNMATZANVAQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Niementowski’s Cyclization

Niementowski’s method involves the condensation of anthranilic acid derivatives with amides. For this compound, 2-amino-4-methylbenzoic acid reacts with formamide under thermal conditions (125–130°C) to yield 2-(4-methylphenyl)quinazolin-4(3H)-one. This step establishes the 4-oxoquinazolinone core with a 4-methylphenyl substitution at position 2.

Alternative Pathway via Isatoic Anhydride

Isatoic anhydride, derived from anthranilic acid, offers another route. Reacting isatoic anhydride with 4-methylaniline in the presence of ethyl orthoformate facilitates cyclization to form the quinazolinone ring. This method avoids intermediate isolation, enhancing synthetic efficiency.

Structural Confirmation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆): Peaks at δ 10.48 (s, 1H, NH), 8.10 (d, J = 8.0 Hz, 1H, quinazolinone H-5), 7.83 (dd, J = 8.0 Hz, 1H, H-6), 7.64 (d, J = 8.0 Hz, 1H, H-8), and 7.33 (m, 5H, aromatic H) confirm the quinazolinone and phenoxy groups.
  • ¹³C NMR: Signals at δ 166.0 (C=O, acetamide), 161.7 (C=O, quinazolinone), and 139.1 (C-2 phenyl) validate the structure.

High-Resolution Mass Spectrometry (HR-MS)

The molecular ion [M + H]⁺ at m/z 385.4 aligns with the formula C₂₃H₁₉N₃O₃.

Infrared (IR) Spectroscopy

Absorption bands at 3279 cm⁻¹ (N-H stretch), 1684 cm⁻¹ (C=O), and 1595 cm⁻¹ (C=N) corroborate functional groups.

Optimization and Yield Considerations

Solvent and Base Selection

Polar aprotic solvents like acetone enhance nucleophilicity, while K₂CO₃ ensures deprotonation of the quinazolinone nitrogen. Trials with DMF or THF resulted in lower yields due to side reactions.

Purification Techniques

Crystallization from ethanol achieves >95% purity. Alternatives like column chromatography (silica gel, ethyl acetate/hexane) are feasible but less cost-effective for large-scale synthesis.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Quinazolinone Activation: K₂CO₃ deprotonates the NH group, generating a nucleophilic nitrogen.
  • Sₙ2 Displacement: The nitrogen attacks the electrophilic carbon of 2-chlorophenoxyacetamide, displacing chloride.

Challenges and Mitigation Strategies

  • Byproduct Formation: Excess chloride ions may inhibit reaction progress. Washing with ice-cold water removes residual KCl.
  • Moisture Sensitivity: Anhydrous conditions prevent hydrolysis of the chloroacetamide intermediate.

Comparative Analysis with Analogous Compounds

Derivatives with electron-donating groups (e.g., -OCH₃) on the phenyl ring exhibit faster reaction kinetics due to enhanced nucleophilicity. For instance, N-(4-methoxyphenyl) analogs achieve 85% yield versus 78% for unsubstituted phenyl.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide" are not available within the provided search results, the search results do offer some related information.

Related Compounds and Applications

  • Quinazoline Derivatives: Research has explored the pharmacological and structure-activity relationships of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) compounds .
  • Anti-inflammatory and Analgesic Properties: One study showed that 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl) acetamide exhibited potent analgesic and anti-inflammatory effects .
  • 3-(5-substituted-4-oxoquinazolin-3(4H)-yl)-3-deutero-piperidine-2,6-dione derivatives: These compounds have also been investigated, as described in a patent .
  • 1,1-dimethyl-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiourea: This compound is available from suppliers like Aera in China .
  • Related structures: Examples include 3-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino and 2-({2-[(3R)-3-AMINOPIPERIDIN-1-YL]-4-OXOQUINAZOLIN-3(4H)-YL}METHYL)BENZONITRILE .

Where to Purchase

  • ChemDiv offers the compound this compound (Compound ID: Y020-5516) .

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer activity by preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s phenoxyacetamide group lacks electron-withdrawing substituents (e.g., nitro in 11r ), which may reduce intermolecular interactions compared to derivatives like 11m (melting point ~314°C).
  • Synthesis: Most analogs are synthesized via condensation of aldehydes with quinazolinone precursors under reflux. The target compound likely follows similar protocols but with phenoxyacetic acid derivatives.

Physicochemical Properties

  • Melting Points: Styryl-substituted derivatives (e.g., 11s, 316–318°C) exhibit higher melting points than non-styryl analogs (e.g., 4g, 219–221°C) due to extended conjugation and rigidity . The target compound’s phenoxy group may lower its melting point relative to nitro- or bromo-substituted derivatives.
  • Molecular Weight : The target compound (MW ~377.40) is lighter than brominated analogs (e.g., 11s, MW 493.87) but heavier than simpler acetamides (e.g., 4g, MW 325.34).

Key Observations :

  • The target compound’s lack of halogens or nitro groups may limit its antitubercular potency compared to 11s or compounds. However, its phenoxy group could favor interactions with eukaryotic targets (e.g., kinases in cancer pathways).

Biological Activity

N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O4C_{24}H_{21}N_{3}O_{4}, with a molecular weight of 415.4 g/mol. The compound features a quinazolinone core, which is known for various biological activities, including antimicrobial and anticancer properties.

Property Value
Molecular FormulaC24H21N3O4
Molecular Weight415.4 g/mol
IUPAC NameThis compound
InChI KeyMVUIXNZFZQUENN-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazolinone Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide under high-temperature conditions.
  • Introduction of Phenoxy Groups : Nucleophilic substitution reactions are employed to introduce phenoxy groups onto the quinazolinone core.
  • Attachment of the Acetamide Moiety : The final step involves acylation with phenoxyacetic acid derivatives.

Antimicrobial Activity

Recent studies indicate that quinazolinone derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have demonstrated superior antibacterial effects compared to antifungal activities in various assays .

In vitro tests have shown that modifications on the phenyl ring significantly influence antibacterial profiles, with certain substitutions enhancing activity against both gram-positive and gram-negative bacteria .

Anticancer Potential

Quinazolinone derivatives are also being investigated for their anticancer properties. Research has indicated that these compounds can inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival . The mechanism often involves the inhibition of enzymes critical for cancer cell metabolism.

Anti-inflammatory Effects

Some studies have reported that related compounds exhibit significant anti-inflammatory activity. For example, derivatives similar to this compound have been shown to reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic processes.
  • Receptor Modulation : It may also interact with various receptors, altering signaling pathways that regulate cell growth and inflammation.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Unnissa et al. synthesized a series of quinazoline derivatives and evaluated their antimicrobial activities. Compounds exhibited notable effectiveness against pathogenic bacteria, supporting the potential of quinazolinone derivatives in treating infections .
  • Anticancer Activity : Research highlighted the anticancer effects of quinazolinones on specific cancer cell lines, demonstrating that structural modifications could enhance potency against tumor cells .
  • Anti-inflammatory Effects : A comparative study on various quinazoline derivatives showed promising results in reducing inflammation in animal models, indicating their potential for therapeutic use in inflammatory diseases .

Q & A

Q. 1.1. What are the standard synthetic routes for N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step functionalization of the quinazolinone core. A common method (Figure 1) starts with condensation of 2-methyl-4-oxoquinazolin-3(4H)-yl intermediates with substituted phenylacetamides under reflux in acetone with anhydrous K₂CO₃ (1:1 molar ratio). Optimal conditions include prolonged heating (18–43 hours) and stoichiometric control of reagents (e.g., 1:6.4 to 1:15.6 ratios for aldehydes) to maximize yields (29–68%) .

Q. 1.2. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., quinazolinone C=O at δ 165–170 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • EI-MS : Validates molecular weight (e.g., [M⁺] peaks at m/z 455–493) .
  • Elemental analysis : Confirms C, H, N composition (e.g., calculated vs. observed %C: 62.55 vs. 62.46) .

Intermediate Research Questions

Q. 2.1. What in vitro assays are used to evaluate its biological activity, and how are results interpreted?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., MDA-MB-231) measure IC₅₀ values .
  • Anti-inflammatory activity : Carrageenan-induced rat paw edema models compare edema reduction (%) and ulcerogenicity indices vs. controls like Diclofenac .
  • Enzyme inhibition : IC₅₀ values for COX-2 or InhA (enoyl-acyl carrier protein reductase) are determined via fluorometric or spectrophotometric assays .

Q. 2.2. How does the compound’s structure influence its pharmacokinetic properties?

The quinazolinone core provides rigidity, while the phenoxyacetamide group enhances hydrophobicity, improving membrane permeability. Substituents like 4-methylphenyl balance logP values (~2.5–3.0), favoring oral bioavailability .

Advanced Research Questions

Q. 3.1. How can structural modifications resolve conflicting activity data across biological assays?

Example: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Br) on the phenyl ring show enhanced COX-2 inhibition (IC₅₀ = 116.73 µmol/kg) but reduced solubility. Conflicting cytotoxicity data may arise from assay-specific conditions (e.g., serum concentration in MTT assays). Strategies include:

  • SAR studies : Systematically varying substituents (e.g., methoxy vs. chloro groups) to isolate key pharmacophores .
  • Solubility enhancement : Introducing polar groups (e.g., -OH, -NH₂) or formulating as prodrugs .

Q. 3.2. What methodologies validate target engagement in mechanistic studies?

  • Molecular docking : Simulates binding to COX-2 (PDB: 5KIR) or SARS-CoV-2 3CL protease, highlighting hydrogen bonds with Ser530 or π-π stacking with His41 .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) for targets like InhA .
  • Western blotting : Measures downstream protein expression (e.g., TNF-α reduction in inflammation models) .

Data Contradiction Analysis

Q. 4.1. How should researchers address discrepancies in cytotoxicity data between similar derivatives?

Case: Compound 11m (IC₅₀ = 116.73 µmol/kg) outperforms 11r (IC₅₀ = 460.34 µmol/kg) in anti-inflammatory assays despite structural similarity. Potential factors:

  • Assay variability : Differences in cell line sensitivity (e.g., RAW 264.7 vs. THP-1 macrophages).
  • Metabolic stability : Hepatic microsome assays reveal faster clearance of 11r due to demethylation .
  • Off-target effects : Profiling against kinase panels identifies unintended targets (e.g., JAK2 inhibition) .

Methodological Tables

Q. Table 1. Representative Synthetic Yields and Conditions

DerivativeReagent RatioTime (h)Yield (%)Melting Point (°C)Reference
11m1:6.41829.54314–317
11r1:1.52247.9325–328
4g83219–221

Q. Table 2. Biological Activity Comparison

Assay TypeModel/LineKey FindingReference
Anti-inflammatoryCarrageenan edema5 compounds > Diclofenac activity
AnticancerMDA-MB-231IC₅₀ = 8.2 µM
InhA inhibitionMycobacteriumIC₅₀ = 2.1 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.